

# Aliskiren vs. Enalapril: A Head-to-Head Comparison on Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Aliskiren hydrochloride |           |
| Cat. No.:            | B026259                 | Get Quote |

For researchers and professionals in drug development, understanding the nuanced differences between antihypertensive agents in their effects on end-organ damage is critical. This guide provides an objective, data-driven comparison of Aliskiren, a direct renin inhibitor, and Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, on their efficacy in regressing cardiac hypertrophy.

### **Executive Summary**

Both Aliskiren and Enalapril target the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the pathophysiology of cardiac hypertrophy. While they share the common goal of reducing angiotensin II (Ang II) levels, their distinct mechanisms of action may lead to different downstream effects. Clinical and preclinical data suggest that both agents are effective in reducing left ventricular mass. The landmark ATMOSPHERE trial provided a direct head-to-head comparison in a heart failure population, finding no superiority of Aliskiren over Enalapril. Preclinical studies offer further insights into their cellular and molecular mechanisms.

## **Data Presentation: Quantitative Comparison**

The following tables summarize key quantitative data from clinical and preclinical studies, comparing the effects of Aliskiren and Enalapril on markers of cardiac hypertrophy.

Table 1: Clinical Trial Data on Left Ventricular Mass Index (LVMI) Reduction



| Study/Tri<br>al                                | Drug/Dos<br>age                                     | Patient<br>Populatio<br>n                                       | Duration                                                                | Baseline<br>LVMI<br>(g/m²)                | Change<br>in LVMI<br>(g/m²)               | Key<br>Finding                                                                                                                      |
|------------------------------------------------|-----------------------------------------------------|-----------------------------------------------------------------|-------------------------------------------------------------------------|-------------------------------------------|-------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| ALLAY[1]<br>[2][3]                             | Aliskiren<br>300<br>mg/day                          | 460<br>overweight<br>hypertensiv<br>e patients<br>with LVH      | 36 weeks                                                                | ~90                                       | -4.9                                      | Aliskiren was non- inferior to losartan in reducing LVMI.                                                                           |
| Losartan<br>100<br>mg/day                      | ~90                                                 | -4.8                                                            |                                                                         |                                           |                                           |                                                                                                                                     |
| Aliskiren<br>150 mg +<br>Losartan<br>50 mg/day | ~90                                                 | -5.8                                                            | Combinatio<br>n therapy<br>was not<br>superior to<br>losartan<br>alone. |                                           |                                           |                                                                                                                                     |
| ATMOSPH<br>ERE[4][5]<br>[6][7]                 | Enalapril 5-<br>10 mg<br>twice daily                | 7,016 patients with heart failure and reduced ejection fraction | Median<br>36.6<br>months                                                | Not<br>specified<br>as primary<br>outcome | Not<br>specified<br>as primary<br>outcome | Aliskiren was not superior to enalapril in reducing the primary outcome of cardiovasc ular death or heart failure hospitalizat ion. |
| Aliskiren<br>300 mg<br>once daily              | Non-<br>inferiority<br>of Aliskiren<br>to Enalapril |                                                                 |                                                                         |                                           |                                           |                                                                                                                                     |



was not met.

Table 2: Preclinical Data in Spontaneously Hypertensive Rats (SHR)

| Study                                | Drug/Dosag<br>e                           | Animal<br>Model                           | Duration                      | Parameter                                                                         | Result                                                                  |
|--------------------------------------|-------------------------------------------|-------------------------------------------|-------------------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Püntener et<br>al. (Implied)<br>[8]  | Enalapril 10<br>mg/kg/day                 | Spontaneousl<br>y<br>Hypertensive<br>Rats | 28 days                       | Cardiac<br>Histopatholog<br>y                                                     | No significant effect on existing pathomorphol ogy of the heart muscle. |
| Aliskiren 100<br>mg/kg/day           | Spontaneousl<br>y<br>Hypertensive<br>Rats | 28 days                                   | Cardiac<br>Histopatholog<br>y | Minor effects<br>on<br>hypertension<br>target organs<br>compared to<br>enalapril. |                                                                         |
| Gomez et al.<br>(Implied)[9]<br>[10] | Enalapril 20<br>mg/kg/day                 | Spontaneousl<br>y<br>Hypertensive<br>Rats | 5 weeks                       | Cardiac<br>Hypertrophy                                                            | Completely regressed cardiac hypertrophy.                               |

# **Experimental Protocols**

ALLAY Trial Methodology[1][2][3] The Aliskiren in Left Ventricular Hypertrophy (ALLAY) study was a randomized, double-blind, active-controlled trial. 460 overweight patients with hypertension and left ventricular hypertrophy (LVH) were randomized to receive Aliskiren (300 mg/day), losartan (100 mg/day), or a combination of Aliskiren (150 mg/day) and losartan (50 mg/day) for 36 weeks. The primary endpoint was the change in left ventricular mass index (LVMI), assessed by cardiac magnetic resonance imaging (cMRI).



ATMOSPHERE Trial Methodology[4][5][6][7] The Aliskiren Trial to Minimize Outcomes in Patients with Heart Failure (ATMOSPHERE) was a multicenter, randomized, double-blind trial that enrolled 7,016 patients with heart failure and a reduced ejection fraction. Patients were assigned to one of three groups: Enalapril (5 or 10 mg twice daily), Aliskiren (300 mg once daily), or a combination of both. The primary outcome was a composite of death from cardiovascular causes or hospitalization for heart failure.

Spontaneously Hypertensive Rat (SHR) Model[8][9][10] Male SHRs are a commonly used animal model for hypertension and cardiac hypertrophy. In a representative study, SHRs received Enalapril (20 mg/kg per day) in their drinking water for 5 weeks. Cardiac hypertrophy was assessed by measuring heart weight to body weight ratio and through histological analysis of cardiac tissue.

# **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the signaling pathways involved in the therapeutic effects of Aliskiren and Enalapril on cardiac hypertrophy, as well as a typical experimental workflow for preclinical assessment.



Click to download full resolution via product page

Caption: Mechanism of RAAS inhibition by Aliskiren and Enalapril.





Click to download full resolution via product page

Caption: Preclinical experimental workflow for evaluating anti-hypertrophic agents.

# **Mechanistic Insights**

Aliskiren: As a direct renin inhibitor, Aliskiren blocks the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the RAAS cascade.[11] This leads to a reduction in both angiotensin I and angiotensin II levels. Some studies suggest that Aliskiren's cardioprotective effects may be independent of blood pressure reduction, potentially through modulation of autophagy and apoptosis pathways.[11][12] Specifically, Aliskiren has been shown to ameliorate pressure overload-induced cardiac hypertrophy and fibrosis by suppressing Ang II-PKCβI-ERK1/2-regulated autophagy.[11][13]



Enalapril: Enalapril is a prodrug that is converted to its active form, enalaprilat, which inhibits the angiotensin-converting enzyme (ACE).[14] ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[14] By inhibiting ACE, Enalapril decreases angiotensin II levels and also increases levels of bradykinin, a vasodilator.[14] The regression of cardiac hypertrophy with Enalapril is associated with the normalization of intracellular pH regulatory mechanisms, potentially via a PKC-related pathway.[9][10]

#### Conclusion

Both Aliskiren and Enalapril have demonstrated efficacy in mitigating cardiac hypertrophy by targeting the RAAS. Head-to-head clinical data from the ATMOSPHERE trial in a heart failure population did not show a superiority of Aliskiren over Enalapril.[4][5][6][7] Preclinical studies provide evidence for distinct underlying cellular mechanisms that may warrant further investigation. For drug development professionals, the choice between these agents may depend on the specific patient population, safety profiles, and the desired mechanistic pathway to target. The existing evidence suggests that while both are effective, there is no conclusive data to support the superiority of one over the other in the specific context of cardiac hypertrophy regression.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Role of aliskiren in cardio-renal protection and use in hypertensives with multiple risk factors PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effect of the direct Renin inhibitor aliskiren, the Angiotensin receptor blocker losartan, or both on left ventricular mass in patients with hypertension and left ventricular hypertrophy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No Benefit from Addition of Aliskiren to 'Gold-Standard' ACE Inhibitor American College of Cardiology [acc.org]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]



- 6. Aliskiren, enalapril, or aliskiren ... | Article | H1 Connect [archive.connect.h1.co]
- 7. ATMOSPHERE: Aliskiren Not Superior to Enalapril in HF [medscape.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Enalapril induces regression of cardiac hypertrophy and normalization of pHi regulatory mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aliskiren ameliorates pressure overload-induced heart hypertrophy and fibrosis in mice PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aliskiren attenuates cardiac dysfunction by modulation of the mTOR and apoptosis pathways PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aliskiren ameliorates pressure overload-induced heart hypertrophy and fibrosis in mice -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Aliskiren vs. Enalapril: A Head-to-Head Comparison on Cardiac Hypertrophy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026259#head-to-head-comparison-of-aliskiren-and-enalapril-on-cardiac-hypertrophy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com